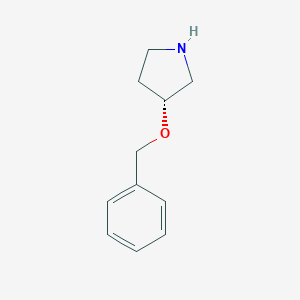

(R)-3-Benzyloxy-pyrrolidine

Übersicht

Beschreibung

®-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyloxy-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine precursor with benzyl alcohol in the presence of a strong base such as sodium hydride.

Chiral Resolution: The racemic mixture of 3-benzyloxy-pyrrolidine is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-Benzyloxy-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Benzyloxy-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert ®-3-Benzyloxy-pyrrolidine into its reduced forms, such as amines or alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

®-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: ®-3-Benzyloxy-pyrrolidine is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Benzyloxy-pyrrolidine: The enantiomer of ®-3-Benzyloxy-pyrrolidine, which may have different biological activities and properties.

3-Benzyloxy-pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

Other Pyrrolidines: Compounds such as 3-hydroxy-pyrrolidine and 3-methoxy-pyrrolidine, which have similar structures but different functional groups.

Uniqueness

®-3-Benzyloxy-pyrrolidine is unique due to its chiral nature and the presence of the benzyloxy group, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.

Biologische Aktivität

(R)-3-Benzyloxy-pyrrolidine is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 179.25 g/mol

- Chirality : The compound exists in two enantiomeric forms, with the (R)-configuration being particularly important for its biological properties.

The presence of the benzyloxy group at the 3-position of the pyrrolidine ring significantly influences its interaction with biological targets, enhancing its efficacy as a pharmacological agent.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Its mechanism often involves binding to specific active sites on enzymes, thereby modulating their activity. For example, studies have shown that it can inhibit certain metabolic pathways, which may lead to therapeutic applications in diseases where these pathways are dysregulated.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro evaluations against various pathogens have demonstrated promising results, particularly against strains of Leishmania donovani, the causative agent of visceral leishmaniasis. The compound showed effective inhibition at concentrations of 50 µM and 25 µM, comparable to established treatments like miltefosine .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound exhibits a strong binding affinity for specific receptors or enzymes, influencing various biochemical pathways.

- Chirality Influence : The (R)-configuration enhances interactions with biological targets compared to its (S)-enantiomer, leading to different biological outcomes.

- Modulation of Pathways : It acts as a modulator in signaling pathways that are crucial for cellular functions and responses to stimuli.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-3-Benzyloxy-pyrrolidine | CHNO | Enantiomer; may exhibit different biological activity |

| 3-(Benzyloxy)pyrrolidine | CHNO | Non-chiral variant; serves as a precursor |

| 1-Benzylpyrrolidine | CHN | Lacks the benzyloxy group; different reactivity |

The unique chirality and functional group arrangement of this compound distinguish it from similar compounds, affecting its reactivity and biological properties.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the efficacy of this compound against L. donovani promastigotes, demonstrating significant growth inhibition at specified concentrations. Results indicated that the compound could serve as a lead for developing new antileishmanial agents .

- Mechanistic Insights : Research focusing on the interaction of this compound with specific enzymes revealed that it functions primarily through competitive inhibition, altering enzyme kinetics and impacting metabolic processes critical for pathogen survival .

Eigenschaften

IUPAC Name |

(3R)-3-phenylmethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.